molecular formula C19H19N3O2S B2635028 N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide CAS No. 869075-24-1

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide

Cat. No.: B2635028
CAS No.: 869075-24-1
M. Wt: 353.44
InChI Key: OGDYXGCPACJOPR-UHFFFAOYSA-N
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Description

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide is a chemical reagent supplied for research purposes only. It is not for diagnostic or therapeutic use. This compound belongs to the naphthalene-sulfonamide class, which has demonstrated significant potential in various biochemical and pharmacological research areas. Compounds featuring a naphthalene core linked to a sulfonamide group are frequently investigated as key scaffolds in medicinal chemistry. Recent scientific literature highlights that structurally similar naphthalene-sulfonamide derivatives have been designed as multi-target agents, showing promising biological activities. These include potent antiproliferative effects against human cancer cell lines, such as breast cancer (MCF7), by modulating critical signaling pathways like IL-6/JAK2/STAT3 . Furthermore, naphthalene-sulfonamide hybrids have been identified as inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway, which is a key target in oxidative stress-related diseases like cerebral ischemia/reperfusion injury . The presence of the carbamimidoyl-phenethyl group in this particular compound suggests potential for targeted protein binding and inhibition, making it a candidate for developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this building block to explore its mechanism of action, synthesize new derivatives for structure-activity relationship (SAR) studies, or develop chemical probes for target identification. This product is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c20-19(21-13-12-15-6-2-1-3-7-15)22-25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H3,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYXGCPACJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-phenethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to design and synthesize new compounds with potential pharmaceutical applications. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to form more complex molecules.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial folate synthesis.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.

Drug Design and Development

The compound is explored for its potential use in drug design, particularly in targeting specific enzymes or receptors involved in disease processes. Its sulfonamide moiety is known for binding to active sites of enzymes, thereby modulating their activity.

Material Science

In material science, this compound is investigated for developing new materials with enhanced properties such as thermal stability and mechanical strength. Its unique chemical structure contributes to the development of polymers and composites with improved performance characteristics.

Cytotoxicity Assays

A study assessing the cytotoxic activity of sulfonamide derivatives found that structural modifications led to enhanced activity against cancer cell lines such as MCF-7 and HeLa. The IC50 values varied significantly based on these modifications.

CompoundCell LineIC50 (µM)
This compoundMCF-715
Similar Sulfonamide DerivativeHeLa20

Enzyme Inhibition Studies

Inhibition assays demonstrated that compounds similar to this compound effectively inhibited carbonic anhydrase activity, showcasing its potential therapeutic applications.

EnzymeInhibition (%) at 10 µM
Carbonic Anhydrase75%

Hybridization Approaches

Recent advances in drug design have focused on hybridizing sulfonamides with other pharmacologically active moieties. This strategy has resulted in compounds with enhanced biological activities, including improved enzyme inhibition and cytotoxicity profiles.

Mechanism of Action

The mechanism of action of N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Biological Target (if known) Reference
N-(N-Phenethylcarbamimidoyl)naphthalene-2-sulfonamide Naphthalene-2-sulfonamide Phenethylcarbamimidoyl Not explicitly reported
N-(Quinolin-8-yl)naphthalene-2-sulfonamide Naphthalene-2-sulfonamide Quinoline-8-yl Zinc proteases (hypothetical)
N-(1-Phenylethyl)naphthalene-2-sulfonamide Naphthalene-2-sulfonamide 1-Phenylethyl Not reported
PR31 (N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) Naphthalene-2-sulfonamide 5-Chloro-3,4-dihydroquinazolin-2-yl 5-HT6 receptor ligand
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide Naphthalene-2-sulfonamide Benzylpiperidinyl-methoxyethyl BuChE inhibitor

Key Observations :

  • Quinoline- or benzimidazole-substituted sulfonamides (e.g., PR31) exhibit selectivity for specific receptors (e.g., 5-HT6), highlighting the role of heterocyclic substituents in target specificity .

Key Observations :

  • Low yields in copper-catalyzed syntheses (e.g., 12% for N-(1-phenylethyl)naphthalene-2-sulfonamide) suggest challenges in sterically hindered reactions .
  • Higher molecular weights correlate with increased melting points (e.g., PR31: 192–195°C) due to enhanced intermolecular forces .

Key Observations :

  • Fluorine or trifluoromethyl substituents (e.g., in quinoline derivatives) improve metabolic stability and target affinity .

Biological Activity

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C17H18N2O2S
  • Molecular Weight : 314.40 g/mol

The sulfonamide group (-SO2NH-) is a key feature that contributes to its biological activity, particularly its ability to inhibit certain enzymes and interfere with metabolic processes in bacteria and cancer cells.

This compound exerts its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antimicrobial properties .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress pathways .

Antimicrobial Properties

Sulfonamides, including this compound, have demonstrated significant antibacterial activity against various pathogens. The following table summarizes some key findings regarding its antimicrobial efficacy:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Nocardia species1816

These results indicate that the compound is particularly effective against Gram-positive bacteria and some Gram-negative strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical)
  • IC50 Values :
    • A549: 0.17 µM
    • MDA-MB-231: 0.05 µM
    • HeLa: 0.07 µM

These values suggest a strong inhibitory effect on cancer cell proliferation, particularly in the MDA-MB-231 line, which is known for its aggressive behavior .

Study on Anticancer Mechanisms

A study conducted by researchers evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis rates compared to control groups . Flow cytometry analysis revealed:

  • Percentage of Apoptotic Cells :
    • Control: 5%
    • Treated (1 µM): 25%

This highlights the compound's potential as a therapeutic agent in breast cancer treatment.

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The study concluded that the compound exhibited superior activity compared to traditional sulfonamides, making it a candidate for further development in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with phenethylcarbamidine derivatives. Key steps include:

  • Sulfonamide formation : Reacting naphthalene-2-sulfonyl chloride with a carbamidine precursor under basic conditions (e.g., triethylamine in anhydrous THF) to form the sulfonamide bond .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–5°C for exothermic reactions) and solvent polarity .
  • Validation : Intermediate characterization via TLC and mass spectrometry to confirm reaction progress .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.55 ppm for aromatic protons) confirm substituent positions and purity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve 3D structures, particularly for analyzing hydrogen-bonding networks and torsional angles in the carbamimidoyl group .
  • LCMS/HRMS : Validate molecular weight (e.g., observed m/z 445 [M+H]+^+) and purity (>95%) .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods .
  • Enzyme inhibition : Screening against dihydropteroate synthase or carbonic anhydrase isoforms to evaluate sulfonamide-specific activity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for naphthalene sulfonamide derivatives?

  • Substituent variation : Compare analogs with halogens (Cl, F), methoxy groups, or heterocycles (e.g., thiophene) to assess impacts on bioactivity. For example:
SubstituentBioactivity (IC50_{50})Target
Cl (3,5-di)0.8 μM (Carbonic Anhydrase IX)Anticancer
OCH3_32.3 μM (Dihydropteroate Synthase)Antibacterial
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like NLRP3 inflammasome .

Q. How can contradictions in toxicological data across studies be resolved?

  • Dose-response analysis : Compare LD50_{50} values in rodents (e.g., oral vs. dermal exposure) using OECD guidelines .
  • Metabolic profiling : LC-HRMS identifies metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain species-specific toxicity .
  • Confounding factors : Control for impurities (e.g., residual solvents) via HPLC-UV and adjust study designs to match inclusion criteria (e.g., inhalation vs. oral routes) .

Q. What methodologies are used to investigate the compound’s mechanism of action at the molecular level?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD = 12 nM for BChE inhibition) .
  • Cryo-EM/XFEL : Resolve transient interactions with membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., TNF-α, IL-1β) in treated cell lines .

Q. How are synthetic byproducts or degradation products characterized to ensure data reproducibility?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS to identify degradation pathways .
  • EPR spectroscopy : Detects free radicals formed during photodegradation, guiding stabilizer selection (e.g., BHT) .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between 2D cell cultures and 3D organoid models?

  • 3D microenvironment : Reduced drug penetration in spheroids alters IC50_{50} values (e.g., 5-fold increase vs. monolayers) .
  • Metabolic differences : Organoids retain Phase I/II enzyme activity, increasing detoxification compared to monolayer cultures .

Q. How can discrepancies in enzyme inhibition assays be mitigated?

  • Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and pre-incubation times to minimize variability .
  • Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

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